4-(4-Bromo-3-methylphenyl)thian-4-ol 4-(4-Bromo-3-methylphenyl)thian-4-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17717905
InChI: InChI=1S/C12H15BrOS/c1-9-8-10(2-3-11(9)13)12(14)4-6-15-7-5-12/h2-3,8,14H,4-7H2,1H3
SMILES:
Molecular Formula: C12H15BrOS
Molecular Weight: 287.22 g/mol

4-(4-Bromo-3-methylphenyl)thian-4-ol

CAS No.:

Cat. No.: VC17717905

Molecular Formula: C12H15BrOS

Molecular Weight: 287.22 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Bromo-3-methylphenyl)thian-4-ol -

Specification

Molecular Formula C12H15BrOS
Molecular Weight 287.22 g/mol
IUPAC Name 4-(4-bromo-3-methylphenyl)thian-4-ol
Standard InChI InChI=1S/C12H15BrOS/c1-9-8-10(2-3-11(9)13)12(14)4-6-15-7-5-12/h2-3,8,14H,4-7H2,1H3
Standard InChI Key FUJYCKDLULOQMO-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)C2(CCSCC2)O)Br

Introduction

Structural and Molecular Characteristics

The compound’s structure consists of a six-membered thiane ring (a sulfur analog of cyclohexane) with a hydroxyl group at the 4-position. Attached to this ring is a 4-bromo-3-methylphenyl substituent, which introduces steric and electronic influences on reactivity. Key molecular features include:

  • Sulfur Heteroatom: The thiane ring’s sulfur atom contributes to the compound’s polarity and potential for hydrogen bonding.

  • Bromine Substituent: The electron-withdrawing bromine atom at the phenyl ring’s 4-position enhances electrophilic substitution reactivity.

  • Methyl Group: The 3-methyl group on the phenyl ring introduces steric hindrance, potentially directing regioselectivity in subsequent reactions.

The molecular geometry and electronic distribution have been computationally modeled, suggesting a planar phenyl ring and a chair conformation for the thiane ring .

Synthesis and Manufacturing Approaches

Vapor-Phase Bromination Methodology

While no direct synthesis protocols for 4-(4-Bromo-3-methylphenyl)thian-4-ol are documented in peer-reviewed literature, analogous methods for brominated aryl ethers provide a framework for potential routes. A patented vapor-phase bromination process for 4-bromo-3-methylanisole (EP0420556A2) offers insights into scalable production techniques . Key parameters from this method, adaptable to the target compound, include:

ParameterValue/Description
Reaction Pressure10–200 mm Hg
Temperature Range<100°C
Bromine Feed RateStoichiometric to substrate molar ratio
Impurity Control<2.5% dibrominated byproducts

This approach minimizes solvent use and enhances purity by maintaining reactants in the vapor phase, reducing side reactions . For 4-(4-Bromo-3-methylphenyl)thian-4-ol, a modified process could involve:

  • Thiane Ring Formation: Cyclization of a mercapto alcohol precursor under acidic conditions.

  • Friedel-Crafts Alkylation: Introduction of the 3-methylphenyl group using aluminum chloride catalysis.

  • Regioselective Bromination: Vapor-phase bromination at the phenyl ring’s 4-position, leveraging the methyl group’s directing effects.

Challenges in Synthesis

  • Regioselectivity: Competing bromination at the thiane ring’s sulfur or hydroxylated positions must be suppressed through temperature control.

  • Purification: Column chromatography (hexane/ethyl acetate gradients) or recrystallization (ethanol/water) may be required to achieve >95% purity.

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by its functional groups:

Oxidation Reactions

The thian-4-ol moiety undergoes oxidation to sulfoxides or sulfones using agents like H2O2\text{H}_2\text{O}_2 or m-CPBA\text{m-CPBA}:

Thian-4-ol+H2O2Thiane-4-sulfoxide+H2O\text{Thian-4-ol} + \text{H}_2\text{O}_2 \rightarrow \text{Thiane-4-sulfoxide} + \text{H}_2\text{O}

Sulfoxide formation is stereospecific, with diastereomeric ratios dependent on reaction conditions .

Nucleophilic Substitution

The bromine atom participates in SNAr\text{S}_N\text{Ar} (aromatic nucleophilic substitution) with methoxide or amines:

Ar-Br+NaOMeAr-OCH3+NaBr\text{Ar-Br} + \text{NaOMe} \rightarrow \text{Ar-OCH}_3 + \text{NaBr}

Mild conditions (50–80°C, DMF solvent) favor monosubstitution without ring-opening side reactions.

Reduction Pathways

Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces the bromine to hydrogen, yielding 4-(3-methylphenyl)thian-4-ol:

Ar-Br+LiAlH4Ar-H+LiBr+AlH3\text{Ar-Br} + \text{LiAlH}_4 \rightarrow \text{Ar-H} + \text{LiBr} + \text{AlH}_3

This reaction is critical for generating dehalogenated analogs in structure-activity studies.

Prospective Applications and Research Directions

Pharmaceutical Intermediates

The compound’s bromine and sulfur motifs make it a candidate for:

  • Antimicrobial Agents: Analogous brominated thiane derivatives exhibit MIC values of 2.33–156.47 µM against E. coli and S. aureus .

  • Kinase Inhibitors: Sulfur-containing heterocycles are privileged structures in ATP-competitive kinase inhibition.

Materials Science

  • Liquid Crystals: The planar phenyl ring and polar hydroxyl group may enable mesophase formation.

  • Polymer Additives: Bromine’s flame-retardant properties could be leveraged in thermoplastic composites.

Challenges and Future Outlook

Current limitations include:

  • Synthetic Scalability: Vapor-phase methods require specialized equipment for large-scale production.

  • Biological Data Gaps: No peer-reviewed studies on the compound’s toxicity or pharmacokinetics are available.

Future research should prioritize:

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives.

  • Structure-Activity Relationships: Systematic modification of the methyl and bromine substituents.

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